molecular formula C34H38N4O7S B3011585 6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-69-0

6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

Cat. No. B3011585
CAS RN: 688061-69-0
M. Wt: 646.76
InChI Key: PFMINPLDEXYASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C34H38N4O7S and its molecular weight is 646.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds, like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, has focused on synthesis methods, revealing that these compounds can be synthesized through various chemical reactions involving anthranilamide and isocyanates. This process often leads to intermediates that are cyclized using organic bases or acids to yield final products (Chern et al., 1988).

Potential Antitumor and Anticancer Applications

  • Similar quinazoline derivatives have been synthesized and evaluated for their antitumor activity. For example, a series of 2-substituted mercapto-3H-quinazolines showed promising results as active anticancer agents in in vitro studies (Khalil et al., 2003).
  • Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated and found to have broad-spectrum antitumor activity with significant potency compared to positive control agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antiviral Activities

  • Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and showed excellent activity against specific bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zeng et al., 2016).
  • A study on novel 3-sulphonamido-quinazolin-4(3H)-ones synthesized via microwave technique revealed their potential antiviral activities against respiratory and biodefense viruses, suggesting their utility in antiviral research (Selvam et al., 2007).

Miscellaneous Applications

  • Benzothiazole derivatives, closely related to the specified compound, have been explored as corrosion inhibitors for carbon steel, indicating a potential application in materials science and engineering (Hu et al., 2016).

properties

IUPAC Name

6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-42-27-13-12-23(17-28(27)43-2)14-15-35-31(39)11-7-4-8-16-38-33(41)25-18-29-30(45-22-44-29)19-26(25)37-34(38)46-21-32(40)36-20-24-9-5-3-6-10-24/h3,5-6,9-10,12-13,17-19H,4,7-8,11,14-16,20-22H2,1-2H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMINPLDEXYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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